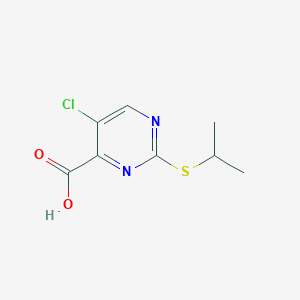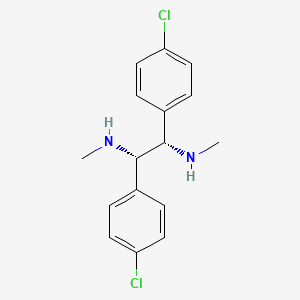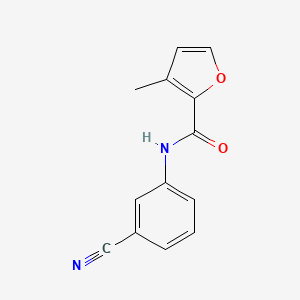
N-(3-cyanophenyl)-3-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanophenyl)-3-methylfuran-2-carboxamide is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a cyanophenyl group attached to a furan ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-3-methylfuran-2-carboxamide typically involves the reaction of 3-cyanophenylamine with 3-methylfuran-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-cyanophenyl)-3-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxamide group under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-3-methylfuran-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The cyanophenyl group can participate in π-π interactions with aromatic residues, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can alter the conformation and function of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
N-(3-cyanophenyl)-3-methylfuran-2-carboxamide can be compared with other similar compounds, such as:
N-(4-cyanophenyl)-3-methylfuran-2-carboxamide: Similar structure but with the cyanophenyl group in the para position.
N-(3-cyanophenyl)-2-methylfuran-2-carboxamide: Similar structure but with a methyl group at the 2-position of the furan ring.
N-(3-cyanophenyl)-3-methylthiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: this compound is unique due to the specific positioning of the cyanophenyl and carboxamide groups on the furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H10N2O2 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-3-methylfuran-2-carboxamide |
InChI |
InChI=1S/C13H10N2O2/c1-9-5-6-17-12(9)13(16)15-11-4-2-3-10(7-11)8-14/h2-7H,1H3,(H,15,16) |
InChI Key |
WTDYTRUHMXRGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


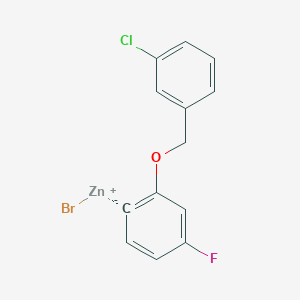

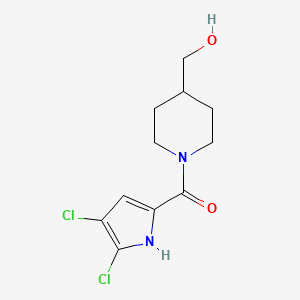
![3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14894673.png)
![2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile](/img/structure/B14894676.png)
![8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine](/img/structure/B14894700.png)
![1',3',3'-Trimethylspiro[chromene-2,2'-indoline]-6-sulfonic acid](/img/structure/B14894709.png)
![ethyl 7-{[(4-methylpiperidin-1-yl)acetyl]amino}-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14894710.png)
![5-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14894712.png)
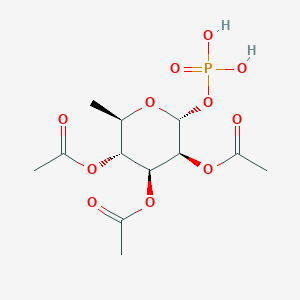
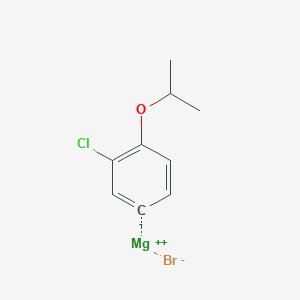
![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)
